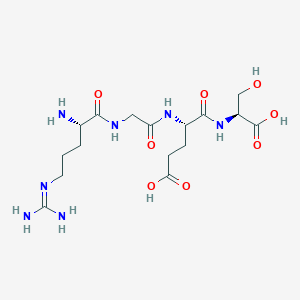

H-ARG-GLY-GLU-SER-OH

Overview

Description

Mechanism of Action

Target of Action

The primary target of the RGES peptide, also known as Arginyl-glycyl-glutamyl-serine or H-ARG-GLY-GLU-SER-OH, is the integrin family of proteins . Integrins are transmembrane proteins that mediate cell adhesion to the extracellular matrix (ECM) and play crucial roles in various physiological processes .

Mode of Action

The RGES peptide acts as an integrin-blocking peptide . It inhibits the binding of fibrinogen to activated platelets, thereby preventing platelet aggregation . This action is related to the RGDS inhibitory activity, with the RGES peptide serving as a control .

Biochemical Pathways

The RGES peptide affects the cell adhesion pathways mediated by integrins . By blocking integrin function, it can influence the downstream effects of these pathways, including cell migration, proliferation, differentiation, and apoptosis . .

Result of Action

The RGES peptide’s action as an integrin-blocking peptide results in the inhibition of platelet aggregation .

Biochemical Analysis

Biochemical Properties

Arginyl-glycyl-glutamyl-serine plays a significant role in biochemical reactions, particularly in the context of cell adhesion. It acts as a control for the inhibitory activity of RGDS on fibrinogen binding to activated platelets . This suggests that Arginyl-glycyl-glutamyl-serine interacts with enzymes and proteins involved in blood coagulation and platelet activation.

Cellular Effects

The effects of Arginyl-glycyl-glutamyl-serine on cells are primarily related to its influence on cell adhesion processes. By controlling the inhibitory activity of RGDS on fibrinogen binding to activated platelets, Arginyl-glycyl-glutamyl-serine can potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Arginyl-glycyl-glutamyl-serine is closely tied to its role in controlling the inhibitory activity of RGDS on fibrinogen binding to activated platelets . This suggests that Arginyl-glycyl-glutamyl-serine may interact with biomolecules such as fibrinogen and platelet receptors, potentially influencing enzyme activation or inhibition and changes in gene expression.

Metabolic Pathways

Given its relationship to the RGD peptide family, it may be involved in pathways related to cell adhesion and platelet activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ARG-GLY-GLU-SER-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (serine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (glutamic acid) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for glycine and arginine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

H-ARG-GLY-GLU-SER-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides .

Scientific Research Applications

Biological Activities

H-ARG-GLY-GLU-SER-OH exhibits several important biological activities:

- Cell Adhesion and Migration : The peptide interacts with integrin receptors on cell surfaces, influencing cell adhesion and migration. This interaction is crucial for processes such as wound healing and tissue regeneration.

- Modulation of Growth Factors : Research indicates that this compound can enhance the activity of growth factors, thereby promoting cellular responses essential for various physiological functions.

- Extracellular Matrix Interactions : The peptide's structure allows it to bind to components of the extracellular matrix, facilitating cellular communication and structural integrity.

Scientific Research Applications

The applications of this compound span several scientific domains:

Tissue Engineering

- Description : The peptide's ability to promote cell adhesion and proliferation makes it valuable in tissue engineering applications. It can be incorporated into scaffolds to enhance cell attachment and growth.

- Case Study : In a study involving synthetic scaffolds for cartilage regeneration, the inclusion of this compound significantly improved chondrocyte attachment and proliferation compared to controls lacking the peptide.

Drug Delivery Systems

- Description : this compound can be utilized in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

- Case Study : Research demonstrated that conjugating this compound to nanoparticles increased the delivery efficiency of anticancer drugs in vitro, resulting in higher cytotoxicity against cancer cells.

Cancer Therapy

- Description : The peptide's interactions with integrins are being explored for targeted cancer therapies.

- Case Study : A recent study showed that this compound could inhibit tumor growth by disrupting integrin-mediated signaling pathways in specific cancer models.

Comparative Analysis with Similar Peptides

To better understand the unique properties of this compound, a comparison with similar peptides is useful:

| Peptide Name | Composition | Key Applications |

|---|---|---|

| H-Arginine-Glycine-Aspartic Acid | Arginine, Glycine, Aspartic Acid | Cell signaling, neuroprotection |

| H-Lysine-Glycine-Aspartic Acid | Lysine, Glycine, Aspartic Acid | Immune response modulation |

| H-Proline-Glycine-Leucine | Proline, Glycine, Leucine | Muscle repair and regeneration |

Comparison with Similar Compounds

Similar Compounds

H-ARG-GLY-ASP-SER-OH: This peptide sequence is similar but contains aspartic acid instead of glutamic acid. It is known for its role in cell adhesion and signaling.

H-GLY-ARG-GLY-ASP-SER-OH: This peptide includes an additional glycine residue and is involved in inhibiting fibronectin binding to platelets.

Uniqueness

H-ARG-GLY-GLU-SER-OH is unique due to its specific sequence, which allows it to interact with certain cell surface receptors and promote cell adhesion and migration. This makes it particularly valuable in applications related to tissue engineering and regenerative medicine .

Biological Activity

H-Arginine-Glycine-Glutamic Acid-Serine-OH (H-ARG-GLY-GLU-SER-OH) is a synthetic peptide composed of four amino acids: arginine (Arg), glycine (Gly), glutamic acid (Glu), and serine (Ser). This peptide plays a significant role in various biological processes, particularly in cell signaling, adhesion, and interactions with extracellular matrices. Its structure allows it to engage with integrins, which are critical for cell adhesion and migration.

The primary biological activity of this compound is mediated through its interaction with integrin receptors on cell surfaces. The presence of the RGD (arginine-glycine-aspartic acid) motif within the peptide sequence enables this binding, which can trigger several cellular processes, including:

- Cell Adhesion: Facilitates the attachment of cells to the extracellular matrix.

- Cell Migration: Influences the movement of cells, which is essential in wound healing and tissue repair.

- Cell Proliferation: Promotes cell division and growth.

- Cell Differentiation: Affects the specialization of cells into distinct types.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Modulation of Growth Factors: Enhances the efficacy of growth factors that promote cellular responses.

- Influence on Cellular Signaling Pathways: Interacts with proteins involved in signaling pathways that regulate cell behavior.

- Impact on Extracellular Matrix Composition: Contributes to the remodeling of the extracellular matrix, crucial for tissue development and repair.

Comparative Analysis with Similar Peptides

The following table summarizes this compound and its structural analogs, highlighting their unique features:

| Compound Name | Composition | Unique Features |

|---|---|---|

| This compound | Arginine, Glycine, Glutamic Acid, Serine | RGD motif facilitates integrin binding; involved in cell signaling |

| H-Glycine-Arginine-Glycine-Aspartic Acid-Serine-OH | Glycine, Arginine, Glycine, Aspartic Acid, Serine | Contains aspartic acid; involved in different signaling pathways |

| H-Glycine-Arginine-Glycine-Valine-OH | Glycine, Arginine, Glycine, Valine | Valine provides hydrophobic characteristics; used in muscle repair studies |

| H-Lysine-Glycine-Gluamine-Threonine-OH | Lysine, Glycine, Glutamine, Threonine | Incorporates lysine for additional charge; relevant in immune response research |

Study 1: Interaction with Integrins

A study published in Molecular Biology Reports demonstrated that this compound significantly enhances cell adhesion in fibroblast cultures. The peptide's ability to bind integrins led to increased cell spreading and proliferation compared to controls without the peptide .

Study 2: Modulation of Growth Factors

In another investigation detailed in Journal of Cellular Physiology, researchers found that this compound could potentiate the effects of vascular endothelial growth factor (VEGF) on endothelial cells. This resulted in enhanced angiogenesis in vitro, suggesting potential applications in tissue engineering and regenerative medicine .

Study 3: Extracellular Matrix Remodeling

Research highlighted in Biomaterials Science indicated that this compound plays a role in modulating extracellular matrix components. The peptide promoted collagen synthesis by fibroblasts, which is crucial for wound healing processes .

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N7O8/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXDNYKQOZYOFK-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918229 | |

| Record name | 4-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-5-[(1-carboxy-2-hydroxyethyl)imino]-5-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93674-97-6 | |

| Record name | Rges peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093674976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-5-[(1-carboxy-2-hydroxyethyl)imino]-5-hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.